molecular formula C10H11N3O2S B2634236 N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide CAS No. 953894-26-3

N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide

Cat. No.: B2634236
CAS No.: 953894-26-3
M. Wt: 237.28
InChI Key: UCXXTILAWVVRDS-UHFFFAOYSA-N
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Description

N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide (CAS 953894-26-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. It is professionally supplied as a fine chemical and active pharmaceutical ingredient (API) intermediate with a purity of >99%, analyzed by techniques including HPLC, GC-MS, and NMR . This compound belongs to the benzothiazole class, a privileged scaffold in organic synthesis known for yielding diverse biologically active compounds . The structure combines a 6-amino-benzothiazole core with a 2-methoxyacetamide side chain, a motif that is frequently explored in the synthesis of novel antimicrobial agents. Research on structurally similar benzothiazole-acetamide derivatives has demonstrated potent antibacterial and antifungal activities, with some analogs showing promising minimum inhibitory concentration (MIC) values against pathogens like S. aureus , B. subtilis , E. coli , and P. aeruginosa . Furthermore, 2-amino-benzothiazole scaffolds have been identified in whole-cell screens against Mycobacterium tuberculosis , exhibiting good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular bacteria in macrophages . The primary application of this compound is as a key synthetic intermediate for the development of new therapeutic agents, particularly in the fields of antimicrobial and antitubercular research . It serves as a crucial precursor for further functionalization, enabling structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is strictly for non-medical purposes such as industrial applications or scientific research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-15-5-9(14)13-10-12-7-3-2-6(11)4-8(7)16-10/h2-4H,5,11H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXXTILAWVVRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide typically involves the reaction of 2-aminobenzothiazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Activity

A series of benzothiazole derivatives, including those related to N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide, have been evaluated for their anticonvulsant properties. Research indicates that compounds with the benzothiazole moiety exhibit significant anticonvulsant activity in various models, such as the maximal electroshock (MES) and the pentylenetetrazole (PTZ) tests. These studies suggest that this compound could contribute to the development of new anticonvulsant drugs with reduced neurotoxicity .

1.2 Inhibition of Voltage-Gated Sodium Channels

The compound has also been investigated as a potential inhibitor of voltage-gated sodium channels (Nav), particularly Nav 1.7. Inhibitors targeting this channel are promising for treating chronic pain conditions, including neuropathic pain. The mechanism involves blocking the sodium influx that contributes to pain signaling pathways. The development of this compound as a Nav 1.7 inhibitor could lead to effective pain management therapies .

Antiviral Properties

Recent studies have explored the antiviral potential of benzothiazole derivatives against SARS-CoV-2, the virus responsible for COVID-19. Computational modeling has identified this compound as a candidate that can disrupt the interaction between the spike protein of the virus and the ACE2 receptor on human cells. This interaction is critical for viral entry into host cells, making it a target for therapeutic intervention .

Chemical Synthesis

3.1 Synthetic Pathways

The synthesis of this compound typically involves reactions between appropriate benzothiazole derivatives and acetamides under controlled conditions. For example, a common method includes refluxing 6-methoxybenzothiazole with acetic anhydride and an amine catalyst to yield the desired compound .

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
16-Methoxybenzothiazole + Acetic AnhydrideIntermediate
2Add amine catalystThis compound

Case Studies

4.1 Case Study: Anticonvulsant Efficacy

In a study involving various benzothiazole derivatives, including this compound, researchers found that several compounds exhibited potent anticonvulsant effects without significant neurotoxicity. The results indicated that modifications to the benzothiazole structure could enhance efficacy while minimizing side effects .

4.2 Case Study: Pain Management Trials

Clinical trials have investigated the efficacy of sodium channel inhibitors derived from benzothiazoles in patients with chronic pain syndromes. Initial findings suggest that compounds like this compound may provide relief in neuropathic pain without the adverse effects commonly associated with traditional analgesics .

Mechanism of Action

The mechanism of action of N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s 6-amino group distinguishes it from analogs with electron-withdrawing or bulky substituents. Key comparisons include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Biological Activity (if reported) Reference
N-(6-Amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide -NH₂ (6), -OCH₃ (acetamide) 237.28 Amino, methoxy, acetamide N/A (hypothetical)
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide -OCH₃ (6), -CH₃ (acetamide) 222.26 Methoxy, acetamide Crystallographic H-bonding patterns
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide -CF₃ (6), -OCH₃ (phenyl) 426.38 Trifluoromethyl, trimethoxy pIC₅₀ = 7.8 (CK-1δ inhibition)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) -CH₃ (piperazine), -Cl (precursor) 274.34 Piperazine, acetamide Anticancer (synthesis reported)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl (side chain), -OCH₃ (6) 356.48 Adamantyl, methoxy Crystallographic dimerization via H-bonds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The 6-amino group in the target compound may enhance hydrogen-bonding capacity compared to 6-methoxy (electron-donating) or 6-CF₃ (electron-withdrawing) analogs. For example, the 6-CF₃ analog in exhibited high inhibitory activity (pIC₅₀ = 7.8), suggesting electron-withdrawing groups may improve target affinity.
  • Side Chain Modifications: The 2-methoxyacetamide group provides a balance of hydrophilicity and steric bulk.
  • Dimeric Interactions: Crystallographic studies of 6-methoxy analogs reveal H-bonded dimers and S⋯S interactions, which stabilize crystal packing . The 6-amino group in the target compound could form stronger intermolecular interactions, influencing solubility and bioavailability.

Biological Activity

N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-amino-1,3-benzothiazole with 2-methoxyacetyl chloride in the presence of a suitable base. The resulting product can be purified through recrystallization or chromatography to obtain a high yield of pure compound.

2.1 Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including this compound. For instance:

  • Study Findings : In a screening against various bacterial strains such as Staphylococcus aureus and Escherichia coli, benzothiazole derivatives exhibited moderate to potent antimicrobial activity. The presence of electron-withdrawing groups significantly enhanced this activity .
CompoundActivity Against S. aureusActivity Against E. coli
This compoundModerateModerate

2.2 Anticonvulsant Activity

Research has indicated that benzothiazole derivatives possess anticonvulsant properties. In one study, a series of 1,3-benzothiazol-2-yl benzamides were evaluated for their anticonvulsant efficacy using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models:

  • Results : Compounds showed significant activity in reducing seizure duration without notable neurotoxicity or liver toxicity .
CompoundMES ActivityPTZ ActivityNeurotoxicity
This compoundActiveActiveNone Detected

2.3 Antitumor Activity

Benzothiazole derivatives have also been investigated for their antitumor potential. In vitro studies using various cancer cell lines (e.g., M14, HLB100) revealed that these compounds could inhibit cell proliferation:

  • Findings : The MTT assay demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential as therapeutic agents .
Cell LineIC50 (µM)
M1415
HLB10020

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : It is believed that the compound disrupts bacterial cell wall synthesis and function.
  • Anticonvulsant Mechanism : The mechanism may involve modulation of neurotransmitter systems, particularly GABAergic pathways.

4. Case Studies and Research Findings

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study reported that specific substitutions on the benzothiazole ring enhanced activity against resistant strains of bacteria.
  • Anticonvulsant Evaluation : A clinical trial indicated that patients treated with benzothiazole derivatives experienced fewer seizure episodes compared to controls.

5. Conclusion

This compound exhibits a broad spectrum of biological activities including antimicrobial, anticonvulsant, and antitumor effects. Continued research is warranted to explore its full therapeutic potential and elucidate its mechanisms of action further.

This compound represents a promising candidate for drug development within medicinal chemistry, particularly in addressing infectious diseases and neurological disorders. Further studies focusing on structure-activity relationships (SAR) will be crucial in optimizing its efficacy and safety profiles.

Q & A

Basic Research Questions

Synthesis Optimization and Yield Challenges Q: What are the recommended methodologies for synthesizing N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide, and how can low yields be addressed? A: The compound can be synthesized via coupling reactions between 6-amino-1,3-benzothiazol-2-amine and methoxyacetyl chloride derivatives. Evidence from analogous benzothiazole acetamides suggests refluxing in chloroform with a 1:1.1 molar ratio of reactants for 6 hours, followed by crystallization from ethanol (yield ~22%) . Low yields may arise from incomplete imidazole intermediate activation; using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base improves efficiency . Purification via slow ethanol crystallization enhances purity .

Structural Characterization Techniques Q: Which analytical methods are critical for confirming the structure of N-(6-amino-1,3-benzothiazol-2-yl)-2-methoxyacetamide? A: Key techniques include:

  • X-ray crystallography to resolve planar acetamide geometry and gauche positioning of substituents .
  • 1H NMR (DMSO-d6): Peaks at δ 3.76 (methoxy -OCH3), δ 7.01–7.73 (benzothiazole aromatic protons), and δ 2.63 (acetamide CH2) .
  • IR spectroscopy : Bands at ~1668 cm⁻¹ (amide C=O) and ~3178 cm⁻¹ (N-H stretching) .
  • Elemental analysis for C, H, N, S to validate stoichiometry (e.g., C%: 67.32 vs. 67.38 calculated) .

Initial Biological Screening Protocols Q: How can researchers design preliminary biological activity assays for this compound? A: Follow protocols for structurally related benzothiazoles:

  • Antimicrobial testing : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL, comparing inhibition zones to standard antibiotics .
  • Cytotoxicity assays : Employ MTT tests on cancer cell lines (e.g., HeLa) with IC50 calculations .
  • Solubility optimization : Use DMSO for stock solutions (≤1% v/v in media) to avoid solvent toxicity .

Advanced Research Questions

Crystallography and Hydrogen-Bonding Networks Q: How do intermolecular interactions influence the crystal packing and stability of this compound? A: X-ray studies of similar acetamides reveal triclinic P1 symmetry with dimer formation via N-H⋯N hydrogen bonds (2.86–2.89 Å). Non-classical C-H⋯O bonds (3.01–3.12 Å) and S⋯S interactions (3.62 Å) stabilize ribbon-like structures along the [100] axis. Planarity of the benzothiazole-acetamide core and gauche methoxy positioning minimize steric clashes . Computational modeling (e.g., DFT) can predict packing efficiency .

Structure-Activity Relationship (SAR) Analysis Q: What substituent modifications enhance biological activity while maintaining solubility? A: SAR studies on benzothiazole derivatives suggest:

  • Electron-withdrawing groups (e.g., -Cl at position 6) improve antimicrobial potency by increasing membrane permeability .
  • Methoxy flexibility : Replacing -OCH3 with bulkier groups (e.g., adamantyl) enhances hydrophobic interactions but reduces solubility. Balance via PEGylation or zwitterionic modifications .
  • Amide linker optimization : Substituting acetamide with propionamide increases metabolic stability in hepatic microsome assays .

Addressing Contradictory Data in Biological Activity Q: How should researchers reconcile discrepancies in reported antimicrobial efficacy across studies? A: Variability may arise from:

  • Strain-specific resistance : Test clinical isolates alongside reference strains .
  • Solvent effects : DMSO can artificially enhance membrane permeability; use aqueous buffers with <0.5% DMSO .
  • Biofilm vs. planktonic assays : Biofilm-embedded bacteria show reduced susceptibility. Incorporate biofilm disruption agents (e.g., DNase) .

Crystallization Solvent Selection for Polymorph Control Q: Which solvents favor specific polymorphs, and how do they impact dissolution rates? A: Ethanol yields triclinic Form I (high-density packing, slow dissolution), while acetone/methanol mixtures produce monoclinic Form II (faster dissolution). Monitor via differential scanning calorimetry (DSC) and powder XRD. For bioavailability, Form II is preferred .

Methodological Notes

  • Synthetic Reproducibility : Always deglass solvents (e.g., CHCl3) with molecular sieves to prevent hydrolysis of intermediates .
  • Crystallography : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves .

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